1,4-DPB serves as a reference compound in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds. Its well-defined structure and readily available commercial sources make it a convenient choice for calibrating and validating various synthetic methods. Additionally, its inertness towards many common reaction conditions allows researchers to isolate and characterize the desired products efficiently [].
1,4-DPB exhibits liquid crystalline behavior, meaning it can transition between a liquid and a crystalline state with specific anisotropic properties. This property makes it a valuable model compound for studying the structure and dynamics of liquid crystals. By investigating the behavior of 1,4-DPB and its derivatives, researchers gain insights into the design and development of advanced liquid crystal materials with tailored functionalities for various applications, including display technologies and optical devices [].
1,4-Diphenylbutane is an aromatic hydrocarbon with the molecular formula C16H18 and a molecular weight of 210.31 g/mol. Its structure consists of a butane chain with phenyl groups attached at the 1 and 4 positions, making it a symmetrical compound. The IUPAC name for this compound is 4-phenylbutylbenzene, and its CAS number is 1083-56-3. The compound is typically a colorless liquid that exhibits hydrophobic properties due to its non-polar nature .
Several synthesis methods for 1,4-diphenylbutane have been documented:
1,4-Diphenylbutane finds applications across various fields:
Interaction studies involving 1,4-diphenylbutane primarily focus on its reactivity in chemical processes rather than direct biological interactions. Its behavior in thermal decomposition and reactions with electrophiles provides insights into its reactivity profile and potential applications in synthetic chemistry.
Several compounds share structural similarities with 1,4-diphenylbutane. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Diphenylmethane | C13H12 | Contains only one butane chain; less sterically hindered. |
1,2-Diphenylethane | C14H14 | Features a different connectivity pattern; more reactive due to adjacent phenyl groups. |
1,3-Diphenylpropane | C16H18 | Similar molecular formula but different connectivity; may exhibit different physical properties. |
Uniqueness of 1,4-Diphenylbutane:
The symmetrical arrangement of phenyl groups at the terminal positions distinguishes 1,4-diphenylbutane from its analogs. This symmetry contributes to its stability and influences its reactivity patterns compared to other diphenyl derivatives.
Irritant